4-Amino-5-bromopyrimidine
Overview
Description
4-Amino-5-bromopyrimidine is a chemical compound that is used in scientific research . It is an inhibitor of thymidine phosphorylase, an enzyme known to be over-expressed in several tumor types and plays a role in metastasis .
Synthesis Analysis
The synthesis of this compound involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .Molecular Structure Analysis
The molecular formula of this compound is C4H4BrN3 . The InChI key is IIFAONYUCDAVGA-UHFFFAOYSA-N . The structure exists as a three-dimensional coordination polymer .Physical and Chemical Properties Analysis
This compound has a molecular weight of 174.00 g/mol . It is slightly soluble in water . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 .Scientific Research Applications
Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
4-Amino-5-bromopyrimidine is utilized in the synthesis of new thiazolo[4,5-d]pyrimidine derivatives. These derivatives are formed through a reaction with various isothiocyanates, showing the compound's versatility in creating heterocyclic chemistry structures (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Application in Protein-RNA Cross-linking Studies
This compound is significant in the study of protein-RNA interactions. It is used in UV-induced cross-linking of protein-RNA complexes to enhance the yield of the cross-linking reaction, aiding in the analysis of these complex biological interactions (Kramer et al., 2011).
Involvement in Cine-Amination Reactions
The compound plays a role in cine-amination reactions, particularly in the conversion of 4-R-5-bromopyrimidines to 4-substituted-6-aminopyrimidines. This process involves an SN(ANRORC) mechanism, demonstrating its chemical reactivity and potential in synthetic organic chemistry (Rasmussen, Plas, Grotenhuis, & Koudijs, 1978).
Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters
This compound is used in the synthesis of 5-halopyrimidine-4-carboxylic acid esters via Minisci reactions. This synthesis is crucial for the production of pharmacologically active molecules, highlighting its importance in medicinal chemistry (Regan et al., 2012).
Role in Nucleophilic Aromatic Substitution Reactions
The compound is involved in nucleophilic aromatic substitution reactions (SNH), particularly in the synthesis of substituted pyrimidines, which are essential in the development of new chemical entities (Verbitskiy et al., 2013).
Mechanism of Action
Target of Action
4-Amino-5-bromopyrimidine is primarily known to target thymidine phosphorylase , an enzyme that is over-expressed in several types of tumors . This enzyme plays a crucial role in the metabolism of thymidine, a nucleoside that is integral to DNA synthesis and repair .
Mode of Action
It is believed to inhibit the activity of thymidine phosphorylase, thereby disrupting the normal functioning of this enzyme . This disruption could potentially lead to a decrease in DNA synthesis and repair, which may inhibit the growth and proliferation of tumor cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the thymidine metabolic pathway . By inhibiting thymidine phosphorylase, this compound may disrupt the balance of nucleosides necessary for DNA synthesis and repair .
Pharmacokinetics
It is known to be slightly soluble in water , which could impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of thymidine phosphorylase . This inhibition could potentially lead to a decrease in DNA synthesis and repair, which may result in the inhibition of tumor cell growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the surrounding environment could potentially affect the solubility and therefore the bioavailability of the compound . Additionally, the presence of other substances, such as proteins or lipids, could potentially interact with this compound and alter its action .
Safety and Hazards
Properties
IUPAC Name |
5-bromopyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFAONYUCDAVGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437444 | |
Record name | 4-Amino-5-bromopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439-10-7 | |
Record name | 4-Amino-5-bromopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-bromopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromopyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.